2C-B-Butterfly

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

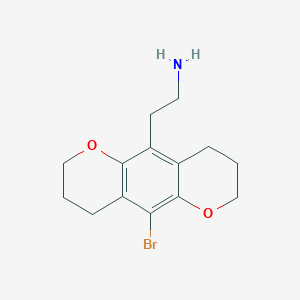

2C-B-Butterfly (chemical name: 2-(8-bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)ethanamine) is a synthetic phenethylamine derivative belonging to the 2C-x family of psychedelic compounds. It is structurally related to 2C-B (4-bromo-2,5-dimethoxyphenethylamine) but incorporates a benzodifuranyl moiety in place of the traditional dimethoxy-substituted benzene ring. This modification alters its pharmacological profile, particularly in receptor binding affinity and hallucinogenic potency .

Limited peer-reviewed data exist on its synthesis, pharmacokinetics, or clinical effects, necessitating reliance on structural analogs and legislative documents for comparative analysis.

Preparation Methods

Preparation Methods

The synthesis of 2C-B-Butterfly involves several key steps that include the formation of a hexahydrobenzodipyran core structure, bromination, and subsequent modifications through various chemical reactions.

Synthesis Overview

The preparation of this compound can be summarized in the following steps:

Formation of Hexahydrobenzodipyran Core : This initial step is crucial as it establishes the foundational structure of the compound.

Bromination : The core structure undergoes bromination to introduce a bromine atom at a specific position, which is vital for its pharmacological activity.

Functional Group Modifications : Various reactions such as oxidation, reduction, and substitution are employed to modify functional groups in the molecule, enhancing its selectivity and potency against serotonin receptors.

Detailed Reaction Conditions

Reaction Types

The synthesis involves several types of chemical reactions:

Oxidation : Typically involves agents like potassium permanganate or chromium trioxide to introduce oxygen functionalities.

Reduction : Commonly utilizes reducing agents such as lithium aluminum hydride or sodium borohydride to modify existing functional groups.

Substitution Reactions : Nucleophilic substitutions are performed using nucleophiles like amines or thiols to introduce new substituents into the compound.

Common Reagents and Conditions

The following table summarizes typical reagents used in the synthesis of this compound along with their roles:

| Reagent Type | Examples | Function |

|---|---|---|

| Oxidizing Agents | Potassium permanganate | Introduces oxygen functionalities |

| Reducing Agents | Lithium aluminum hydride | Modifies functional groups |

| Nucleophiles | Amines, thiols | Introduces new substituents |

Applications in Scientific Research

The unique properties of this compound make it valuable in various fields:

Chemistry : Used as a probe for studying serotonin receptors due to its selectivity for the 5-HT2C receptor.

Biology : Investigated in neurobiological research to understand serotonin receptor agonists' effects.

Medicine : Ongoing research explores potential therapeutic applications in mental health.

Chemical Reactions Analysis

Structural Basis for Reactivity

The molecule contains a hexahydrobenzodipyran core with a bromine substituent at position 10 and an ethanamine side chain. Key reactive sites include:

-

Bromine atom : Susceptible to nucleophilic substitution (e.g., SN2 reactions).

-

Ether linkages : Potential cleavage under acidic or reductive conditions.

-

Amine group : Capable of forming salts or undergoing alkylation/acylation.

Metabolic Reactions

While direct studies on 2C-B-Butterfly’s metabolism are lacking, its structural similarity to 2C-B-FLY and other 2C analogs provides insight into likely phase I and II metabolic pathways :

| Reaction Type | Enzymatic System | Expected Products |

|---|---|---|

| N-Dealkylation | Cytochrome P450 (CYP2D6/CYP3A4) | Primary amine derivatives |

| Oxidation | Flavin-containing monooxygenases | Hydroxylated pyran or chromen metabolites |

| Glucuronidation | UDP-glucuronosyltransferases | O-glucuronide conjugates at hydroxyl groups |

Recent work on 2C-B-FLY-NBOMe identified >35 phase I metabolites in rats, including products of O-demethylation, hydroxylation, and N-oxidation . Similar pathways are plausible for this compound.

Synthetic Transformations

The compound’s synthesis involves bromination of a hexahydrobenzodipyran precursor . Key reaction steps likely include:

Core Formation

-

Friedel-Crafts alkylation : To construct the pyrano[2,3-g]chromen scaffold.

-

Reductive amination : Introduction of the ethanamine side chain.

Functionalization

Stability and Degradation

Limited stability data exist, but analogous phenethylamines show sensitivity to:

-

Light : Photooxidation of brominated aromatic systems.

-

Heat : Degradation via retro-Diels-Alder reactions in the pyran ring .

-

pH extremes : Hydrolysis of ether linkages under strong acidic/basic conditions.

Comparative Reactivity with Analogues

| Compound | Key Structural Difference | Reactivity Contrast |

|---|---|---|

| 2C-B-FLY | Smaller tetrahydrofuran core | Higher susceptibility to oxidative ring opening |

| βk-2C-B | Ketone group at β-position | Enhanced susceptibility to nucleophilic attack |

| Bromo-DragonFLY | Extended dihydrofuran rings | Reduced solubility, slower metabolic clearance |

Unresolved Questions

-

Site-specific bromine reactivity : No studies confirm whether bromine participates in cross-coupling reactions (e.g., Suzuki-Miyaura).

-

Polymerization potential : Unclear if the amine group enables condensation reactions under catalytic conditions.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

2C-B-Butterfly serves as a valuable probe in chemical research, particularly for studying serotonin receptor interactions. It exhibits selectivity for the 5-HT2C receptor over the 5-HT2A receptor, making it useful for understanding receptor mechanisms and developing new therapeutic agents targeting these pathways. Its synthesis involves creating hexahydrobenzodipyrans, which are ring-expanded analogues that enhance selectivity and potency against specific serotonin receptors.

2. Biology

In biological research, this compound is utilized to investigate the neurobiological effects of serotonin receptor agonists. Studies indicate that it acts as a partial agonist for the 5-HT2A and 5-HT2C receptors, influencing neurotransmitter release and neuronal excitability. This property makes it a candidate for exploring the role of serotonin in mood regulation and various psychological disorders .

3. Medicine

The potential therapeutic applications of this compound are being actively researched, particularly in mental health contexts. Its ability to modulate serotonin pathways suggests possible uses in treating mood disorders such as depression and anxiety. Ongoing studies aim to elucidate its safety profile and efficacy compared to established treatments .

Case Studies

Several studies have documented the effects of this compound on human subjects and animal models:

- Pharmacological Effects in Humans : Research indicates that self-administration of 2C-B results in significant subjective effects such as euphoria and altered states of consciousness. Participants reported enhanced sensory perception without severe adverse effects, suggesting a favorable safety profile under controlled conditions .

- Animal Studies : In Wistar rats, administration of related compounds has shown alterations in behavior and thermoregulation, providing insights into how these substances affect motor functions and sensory processing . These findings may inform future studies on the potential therapeutic uses of this compound.

Mechanism of Action

The mechanism of action of 2C-B-Butterfly involves its interaction with serotonin receptors. It acts as an agonist for serotonin receptors, particularly 5-HT 2C and 5-HT 2A . This interaction leads to the activation of these receptors, which in turn triggers a cascade of intracellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but it is known that the compound’s effects are mediated through its action on these receptors.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

2C-B-FLY

- Molecular Formula: C₁₃H₁₄BrNO₂

- Molecular Weight : 296.16 g/mol

- Key Features: Replaces the benzene ring in 2C-B with a fluorinated benzofuran core. Known for higher serotonin receptor (5-HT₂A) affinity compared to 2C-B, leading to prolonged hallucinogenic effects .

2C-B-NBOMe Series (e.g., 25B-NBOMe)

- Molecular Formula: C₁₈H₂₂BrNO₃

- Molecular Weight : 392.28 g/mol

- Key Features : Addition of a methoxybenzyl (NBOMe) group to the amine nitrogen. This modification drastically increases potency (active at microgram doses) but also elevates toxicity risks, including seizures and fatalities .

DOI (2,5-Dimethoxy-4-iodoamphetamine)

- Molecular Formula: C₁₁H₁₆INO₂

- Molecular Weight : 321.16 g/mol

- Key Features : Substitution with iodine at the 4-position of the phenethylamine backbone. DOI exhibits strong 5-HT₂A/C agonism and is used extensively in preclinical studies to model psychedelic effects .

Functional Analogues

- Mescaline: A naturally occurring phenethylamine with methoxy substitutions. Less potent than synthetic analogs but widely studied for its ethnobotanical significance.

- NBOH Series (e.g., 2C-I-NBOH) : Retains high receptor affinity but with reduced metabolic stability compared to NBOMe compounds .

Pharmacological and Toxicological Data

Table 1: Comparative Pharmacological Profiles

Key Findings:

Potency : The NBOMe series is ~100x more potent than this compound or 2C-B-FLY due to enhanced receptor binding .

Duration : Fluorinated analogs like 2C-B-FLY exhibit longer durations, likely due to metabolic stability from the fluorine atom .

Safety : NBOMe compounds pose the highest acute toxicity risks, while this compound’s safety profile remains understudied.

Legal and Regulatory Status

This compound is classified as a controlled substance in jurisdictions such as the United States (under the Federal Analogue Act) and the European Union. However, its structural ambiguity complicates regulatory efforts compared to well-defined analogs like 2C-B or 25B-NBOMe .

Q & A

Basic Research Questions

Q. How can researchers formulate a focused and testable research question for investigating 2C-B-Butterfly’s pharmacological mechanisms?

- Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s scope. For example, a neuropharmacology study might ask: “How does this compound modulate serotonin receptor subtypes (5-HT2A vs. 5-HT2C) in vitro, and what are the implications for its psychoactive profile?” Pair this with the PICO framework (Population: receptor models; Intervention: this compound concentration; Comparison: placebo/control compounds; Outcome: binding affinity/functional activity) to ensure specificity .

Q. What experimental protocols are essential for synthesizing and characterizing this compound with reproducibility?

- Methodological Answer : Follow Beilstein Journal guidelines :

- Detail synthesis steps (e.g., Buchwald-Hartwig amination for aryl-alkyl bond formation) in the main manuscript, with purity data (HPLC/MS) and spectral characterization (NMR, IR) .

- Provide raw data (e.g., crystallographic coordinates, spectral peaks) in Supporting Information , formatted as machine-readable files (e.g., .CIF for crystallography) .

Q. How should researchers conduct a systematic literature review to identify gaps in this compound’s toxicokinetic data?

- Methodological Answer :

- Use Boolean search strings (e.g.,

("this compound" OR "Bromo-butterfly") AND ("metabolism" OR "toxicokinetics")) across PubMed, SciFinder, and EMBASE . - Apply PRISMA guidelines to screen studies, focusing on contradictions in hepatic metabolism pathways (e.g., CYP2D6 vs. CYP3A4 dominance) .

Advanced Research Questions

Q. What statistical approaches are recommended to address multiple hypothesis testing in this compound’s transcriptomic studies?

- Methodological Answer : Use Benjamini-Hochberg procedure to control the false discovery rate (FDR) . For RNA-seq data analysis:

- Adjust p-values from differential gene expression tests (e.g., DESeq2) with an FDR threshold of 5% .

- Validate findings using LASSO regression to prioritize genes with non-zero coefficients, enhancing interpretability .

Q. How can researchers resolve contradictions between in vitro binding affinity and in vivo behavioral data for this compound?

- Methodological Answer : Apply triangulation :

- Replicate in vitro assays under physiological conditions (e.g., adjusted pH/temperature) to mimic in vivo environments .

- Use mixed-effects models to account for interspecies variability in behavioral studies (e.g., rodent vs. primate models) .

Q. What strategies ensure ethical and reproducible human subject research on this compound’s cognitive effects?

- Methodological Answer :

- Design double-blind, placebo-controlled trials with pre-registered protocols (ClinicalTrials.gov ) to minimize bias .

- Include power analysis in the IRB application to justify sample size, using pilot data from analogous psychedelics (e.g., psilocybin) .

Q. How can machine learning improve structure-activity relationship (SAR) predictions for this compound analogs?

- Methodological Answer :

- Train random forest models on datasets combining physicochemical descriptors (e.g., logP, polar surface area) and receptor activation data .

- Validate models using k-fold cross-validation and external test sets from public databases (ChEMBL, PubChem) .

Q. Data Analysis & Reporting Standards

Q. What are best practices for presenting contradictory results in this compound’s dose-response studies?

- Methodological Answer :

- Use Bland-Altman plots to visualize discrepancies between assay platforms (e.g., fluorometric vs. radioligand binding) .

- Discuss methodological variables (e.g., buffer composition, cell line variability) in the Limitations section .

Q. How should researchers archive and share this compound data to comply with FAIR principles?

- Methodological Answer :

Properties

CAS No. |

502659-24-7 |

|---|---|

Molecular Formula |

C14H18BrNO2 |

Molecular Weight |

312.20 g/mol |

IUPAC Name |

2-(5-bromo-2,3,4,7,8,9-hexahydropyrano[2,3-g]chromen-10-yl)ethanamine |

InChI |

InChI=1S/C14H18BrNO2/c15-12-11-4-2-7-17-13(11)10(5-6-16)9-3-1-8-18-14(9)12/h1-8,16H2 |

InChI Key |

PAFZDNLBBBZEKE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C3=C(CCCO3)C(=C2OC1)Br)CCN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.